molecular formula C10H10N2O B7964485 6-Methoxyisoquinolin-4-amine

6-Methoxyisoquinolin-4-amine

Cat. No.: B7964485
M. Wt: 174.20 g/mol
InChI Key: VIRYHFKACBTPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxyisoquinolin-4-amine is a heterocyclic organic compound that belongs to the isoquinoline family It is characterized by the presence of a methoxy group at the sixth position and an amine group at the fourth position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyisoquinolin-4-amine typically involves the Pictet-Spengler reaction, which is a well-known method for constructing isoquinoline derivatives. The process begins with the condensation of 3-methoxybenzaldehyde with nitromethane to form a Schiff base. This intermediate is then reduced using aluminum hydride to yield 3-methoxyphenylethylamine. The Pictet-Spengler reaction of this amine with 40% aqueous formaldehyde produces 6-methoxy-1,2,3,4-tetrahydroisoquinoline, which is subsequently dehydrogenated to obtain the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyisoquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives.

Scientific Research Applications

6-Methoxyisoquinolin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxyisoquinolin-4-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 6-Methoxyisoquinoline
  • 6-Methoxyquinoline
  • 4-Amino-6-methoxyquinoline

Comparison: 6-Methoxyisoquinolin-4-amine is unique due to the presence of both a methoxy group and an amine group on the isoquinoline ring

Properties

IUPAC Name

6-methoxyisoquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-8-3-2-7-5-12-6-10(11)9(7)4-8/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRYHFKACBTPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=NC=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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